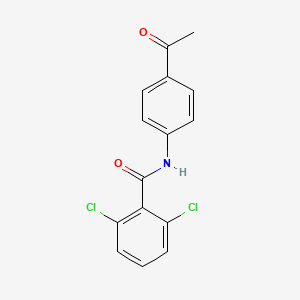

N-(4-acetylphenyl)-2,6-dichlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,6-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-5-7-11(8-6-10)18-15(20)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWRXGRWRLUPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362159 | |

| Record name | N-(4-acetylphenyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-33-3 | |

| Record name | N-(4-acetylphenyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Acetylphenyl 2,6 Dichlorobenzamide and Its Analogs

Strategic Retrosynthesis of N-(4-acetylphenyl)-2,6-dichlorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This is a common and reliable strategy in the retrosynthesis of amide-containing compounds. youtube.com

This disconnection reveals two primary synthons: a 2,6-dichlorobenzoyl cation equivalent and a 4-acetylphenylamine anion equivalent. These correspond to the practical starting materials, or reagents, 2,6-dichlorobenzoic acid (or its more reactive derivative, 2,6-dichlorobenzoyl chloride) and 4-aminoacetophenone. Both of these precursors are readily available, making this a convergent and efficient synthetic strategy.

Retrosynthetic Disconnection:

This analysis forms the basis for the most conventional and widely applied synthetic routes to the target molecule.

Conventional Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily relies on the formation of the amide bond through nucleophilic acyl substitution.

The reaction between an acyl chloride and an amine is one of the most fundamental and effective methods for preparing amides. This method, often referred to as the Schotten-Baumann reaction, involves the acylation of 4-aminoacetophenone with 2,6-dichlorobenzoyl chloride. fishersci.co.uk The reaction proceeds rapidly, typically at room temperature, in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukhud.ac.uk A base, such as triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. hud.ac.ukkhanacademy.org

The general procedure involves dissolving the amine in the solvent, adding the base, and then introducing the acyl chloride. fishersci.co.uk After stirring for a period, the reaction is typically quenched with water, and the product is isolated through extraction and purification. fishersci.co.uk

Table 1: Typical Conditions for Amide Synthesis via Acyl Chlorides

| Parameter | Condition | Rationale / Notes | Source |

|---|---|---|---|

| Amine | 4-Aminoacetophenone | The nucleophile providing the nitrogen for the amide bond. | - |

| Acyl Chloride | 2,6-Dichlorobenzoyl chloride | The electrophilic partner, activated for nucleophilic attack. | - |

| Solvent | Dichloromethane (DCM), THF, Cyrene™ | Aprotic solvents are used to prevent reaction with the acyl chloride. Cyrene™ is a bio-based alternative. hud.ac.uk | fishersci.co.uk, hud.ac.uk |

| Base | Triethylamine (TEA), Pyridine, DIEA | Scavenges the HCl byproduct, preventing protonation of the amine nucleophile. | fishersci.co.uk, hud.ac.uk |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic but well-controlled under these conditions. | fishersci.co.uk, hud.ac.uk |

| Work-up | Aqueous Quench / Precipitation | Addition of water quenches the reaction and can precipitate the amide product, simplifying purification. hud.ac.uk | hud.ac.uk |

While not a direct route to this compound, isothiocyanates are important intermediates in the synthesis of related scaffolds and analogs. Primary amines, such as 4-aminoacetophenone, can be converted into the corresponding isothiocyanates. These reactive functional groups can then be used to build a variety of heterocyclic or thioamide-containing structures.

The synthesis of isothiocyanates from primary amines is typically achieved by reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. organic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. organic-chemistry.orgbeilstein-journals.org A variety of reagents have been developed for this transformation, offering mild conditions and high yields.

Table 2: Selected Reagents for Isothiocyanate Synthesis from Primary Amines

| Reagent System | Description | Source |

|---|---|---|

| Tosyl Chloride / Et₃N | A facile method relying on the tosyl chloride-mediated decomposition of the in-situ generated dithiocarbamate salt. | organic-chemistry.org |

| T3P® (Propane phosphonic acid anhydride) | T3P® acts as an efficient desulfurating agent in a two-step, one-pot reaction. | organic-chemistry.org |

| Cyanuric Chloride (TCT) / K₂CO₃ | A general protocol that works well under aqueous conditions, even for electron-deficient arylamines. beilstein-journals.org | beilstein-journals.org |

| Phenyl Chlorothionoformate / NaOH | A one-pot process useful for preparing alkyl and electron-rich aryl isothiocyanates. | organic-chemistry.org |

The direct conversion of an isothiocyanate to a benzamide (B126) is uncommon; typically, an isocyanate would be the intermediate of choice for such a transformation. However, the versatility of isothiocyanates makes them a key functional group in the generation of diverse compound libraries based on an amine starting material. nih.gov

Optimized Synthetic Protocols for Enhanced Yield and Purity

To improve upon the conventional acyl chloride method, which can be sensitive to moisture and generates stoichiometric waste, optimized protocols have been developed. These often involve the direct coupling of a carboxylic acid (2,6-dichlorobenzoic acid) with an amine (4-aminoacetophenone) using a coupling agent. This approach avoids the need to prepare the often-unstable acyl chloride separately.

These methods work by activating the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an acyloxy-phosphonium salt, which is then readily attacked by the amine. fishersci.co.uknih.gov

Table 3: Comparison of Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Acronym | Activating Mechanism | Advantages | Disadvantages | Source |

|---|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. | High yields, short reaction times. | Produces dicyclohexylurea (DCU) byproduct, which can be difficult to remove. | fishersci.co.uk |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Similar to DCC, but forms a water-soluble urea (B33335) byproduct. | Byproduct is easily removed with an aqueous workup, simplifying purification. | More expensive than DCC. | fishersci.co.uk |

Another optimization strategy involves the choice of solvent and workup procedure. Using the bio-based solvent Cyrene™, for instance, allows for the direct precipitation of the pure amide product simply by adding water, eliminating the need for column chromatography and the use of halogenated solvents for extraction. hud.ac.uk

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Key strategies include:

Catalysis: Instead of stoichiometric activating agents, catalytic methods can be employed. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free or high-boiling toluene (B28343) conditions to remove water. sciepub.com

Atom Economy: Direct catalytic amidation has a higher atom economy than the acyl chloride method, as the only byproduct is water. The acyl chloride route generates a full equivalent of salt waste.

Green Solvents and Conditions: The use of bio-derived solvents like Cyrene™ is a significant improvement over traditional dipolar aprotic or halogenated solvents. hud.ac.uk Furthermore, performing reactions under solvent-free conditions, for example by using enol esters as acylating agents, represents an ideal green pathway. tandfonline.comtandfonline.com

Alternative Energy Sources: Ultrasonic irradiation has been used to promote the direct condensation of benzoic acids and amines, often leading to shorter reaction times and milder conditions. researchgate.net

Table 4: Green Chemistry Approaches for Benzamide Synthesis

| Principle | Approach | Example | Benefit | Source |

|---|---|---|---|---|

| Catalysis | Boric Acid Catalysis | Direct reaction of benzoic acid and amine with catalytic boric acid. | Avoids stoichiometric activators; uses an inexpensive, low-toxicity catalyst. | sciepub.com |

| Catalysis | Reusable Solid Catalyst | Diatomite earth-supported ionic liquid/ZrCl₄. | Catalyst can be recovered and reused; high efficiency. | researchgate.net |

| Safer Solvents | Bio-based Solvents | Using Cyrene™ instead of DMF or DCM. | Reduces reliance on petroleum-derived, toxic solvents; simplifies workup. | hud.ac.uk |

| Waste Prevention | Solvent-Free Reaction | Reaction of an amine with vinyl benzoate. | Eliminates solvent waste; simplifies product isolation. | tandfonline.comtandfonline.com |

| Energy Efficiency | Ultrasonic Irradiation | Ultrasound-assisted condensation. | Reduces reaction times and energy input compared to conventional heating. | researchgate.net |

Solid-Phase Synthesis Approaches for this compound Scaffolds

Solid-phase synthesis is a powerful technique for the parallel synthesis of compound libraries, making it ideal for generating analogs of a core scaffold like this compound. The strategy involves immobilizing one of the reactants onto an insoluble polymer resin, performing the reaction, and then cleaving the final product from the support. researchgate.net

For the target scaffold, two general approaches are possible:

Amine on Resin: 4-Aminoacetophenone can be attached to a suitable resin (e.g., a Rink Amide resin). The resin-bound amine is then treated with a solution of 2,6-dichlorobenzoyl chloride and a base.

Acid on Resin: 2,6-Dichlorobenzoic acid can be anchored to a resin (e.g., Wang or Merrifield resin). The resin-bound acid is then activated (e.g., with EDC) and reacted with a solution of 4-aminoacetophenone.

After the reaction is complete, excess reagents and byproducts are simply washed away from the resin. The final step is the cleavage of the desired amide from the solid support, typically using a strong acid like trifluoroacetic acid (TFA). researchgate.net This methodology allows for the rapid creation of a library of analogs by varying either the amine or the acyl chloride component in each well of a multi-well plate.

Table 5: General Workflow for Solid-Phase Benzamide Synthesis

| Step | Procedure | Purpose | Source |

|---|---|---|---|

| 1. Resin Swelling | The polymer resin is swollen in a suitable solvent (e.g., DMF, DCM). | To allow access to the reactive sites on the resin. | scielo.org.mx |

| 2. Immobilization | One reactant (e.g., 4-aminoacetophenone) is chemically linked to the solid support. | To anchor the substrate for subsequent reactions and purification by filtration. | researchgate.net |

| 3. Deprotection (if needed) | A protecting group (e.g., Fmoc) is removed to expose the reactive functional group. | To prepare the resin-bound substrate for the coupling reaction. | scielo.org.mx |

| 4. Amide Coupling | The resin is treated with a solution of the second reactant (e.g., 2,6-dichlorobenzoyl chloride) and necessary reagents (base, coupling agent). | To form the desired amide bond on the solid support. | researchgate.net, researchgate.net |

| 5. Washing | The resin is thoroughly washed with various solvents. | To remove all excess reagents and soluble byproducts, yielding a pure resin-bound product. | scielo.org.mx |

| 6. Cleavage | The resin is treated with a cleavage cocktail (e.g., TFA/DCM). | To release the final pure amide product from the solid support into solution. | researchgate.net |

Flow Chemistry Applications in this compound Production

The synthesis of this compound involves the formation of an amide bond between 4-aminoacetophenone and 2,6-dichlorobenzoyl chloride. While specific literature on the flow synthesis of this exact molecule is not prevalent, the extensive research into continuous flow amide bond formation provides a robust framework for its potential production.

Flow chemistry offers significant advantages over conventional batch methods. mt.com These include superior control over reaction parameters such as temperature, pressure, and mixing, which leads to higher yields, improved purity profiles, and enhanced safety, particularly when dealing with exothermic reactions or hazardous reagents. stolichem.comvapourtec.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating risks associated with thermal runaways. vapourtec.com

The production of this compound in a continuous flow setup would typically involve pumping streams of the two precursors, 4-aminoacetophenone and 2,6-dichlorobenzoyl chloride, into a microreactor or a coiled tube reactor where they mix and react. mt.com The reaction product would then be collected continuously at the outlet. This methodology allows for the production of significant quantities of the target compound over time by simply running the process for longer durations, a concept known as "scale-out" rather than "scale-up". stolichem.com

Drawing from established flow syntheses of other benzamide analogs, such as the API Imatinib, which shares structural similarities, we can infer the potential conditions for producing this compound. thieme-connect.denih.gov The synthesis of Imatinib has been successfully demonstrated in flow, involving an amide coupling followed by subsequent reaction steps. thieme-connect.de These processes often utilize packed-bed reactors with immobilized reagents or scavengers to facilitate purification. thieme-connect.de

The application of flow chemistry can be particularly advantageous for the synthesis of the precursor, 2,6-dichlorobenzoyl chloride. The chlorination of 2,6-dichlorobenzaldehyde (B137635) to its corresponding acyl chloride is a reaction that could be performed more safely and efficiently in a continuous system. google.comgoogle.com

The table below summarizes typical conditions and outcomes for analogous amide syntheses conducted in flow reactors, providing a predictive insight into the potential parameters for the production of this compound.

| Analogous Compound | Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Imatinib Analog | Acid Chloride & Aniline Derivative | Packed-bed | 80 | - | 62 | thieme-connect.de |

| Dipeptide | Fmoc-protected amino acid & amine | Glass Omnifit column | Ambient | 3-4 hours | >70 | thieme-connect.de |

| Imidazopyridine | Ketone & Ethyl glyoxalate | Packed-bed | 120 | 25 min | 76-85 | acs.org |

| Dibenzosuberone | Benzyl bromide & nBuLi | PFA reactor coil | 25 | ~30 s | 76 | acs.org |

The data clearly indicates that a wide range of amides and related compounds can be synthesized with high efficiency and in short reaction times using continuous flow technology. The ability to operate at temperatures above the solvent's boiling point due to pressurization is a key advantage, often leading to dramatically increased reaction rates. vapourtec.com For the production of this compound, a similar approach using a flow reactor would be expected to offer enhanced control, safety, and scalability compared to traditional batch methods.

Advanced Spectroscopic and Crystallographic Investigations of N 4 Acetylphenyl 2,6 Dichlorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of N-(4-acetylphenyl)-2,6-dichlorobenzamide

High-resolution NMR spectroscopy is a primary tool for elucidating the solution-state structure and conformational dynamics of this compound. The amide bond (–CO–NH–) in the molecule possesses a partial double-bond character, which restricts free rotation around the C–N axis. This restriction can lead to the existence of cis and trans geometric isomers, which can be distinguished by NMR if the rate of interconversion is slow on the NMR timescale. In N-substituted benzamides, the trans conformer, where the carbonyl oxygen and the N-H proton are anti to each other, is generally favored.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton. The N-H proton typically appears as a broad singlet in the downfield region (δ 9-11 ppm). The aromatic protons of the 4-acetylphenyl ring would appear as two distinct doublets (an AA'BB' system) between δ 7.5 and 8.0 ppm. The three protons of the 2,6-dichlorobenzoyl ring would present as a complex multiplet between δ 7.3 and 7.5 ppm. The acetyl methyl group (–COCH₃) would give a sharp singlet at approximately δ 2.6 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbons of the amide and acetyl groups are expected to resonate in the downfield region (δ 165-198 ppm). Aromatic carbons would appear between δ 120 and 140 ppm, with carbons attached to chlorine atoms showing characteristic shifts. The methyl carbon of the acetyl group would be found upfield, around δ 26-27 ppm. While specific experimental data for this exact compound is not widely published, analysis of related structures such as N-(2,6-dichlorophenyl)-3-methylbenzamide confirms these expected patterns.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Amide (N-H) | 9.0 - 11.0 | Broad Singlet |

| 4-acetylphenyl (aromatic) | 7.5 - 8.0 | Two Doublets | |

| 2,6-dichlorobenzoyl (aromatic) | 7.3 - 7.5 | Multiplet | |

| Acetyl (CH₃) | ~2.6 | Singlet | |

| ¹³C | Amide (C=O) | 164 - 168 | - |

| Acetyl (C=O) | 195 - 198 | - | |

| Aromatic (C) | 120 - 142 | - | |

| Aromatic (C-Cl) | 130 - 135 | - | |

| Acetyl (CH₃) | 26 - 27 | - |

X-ray Crystallography for Absolute Configuration and Solid-State Packing of this compound

X-ray crystallography provides definitive information about the molecular structure and packing of this compound in the solid state. As the molecule is achiral, it does not have an absolute configuration in the R/S sense, but its solid-state conformation can be precisely determined.

Studies on closely related analogs, such as N-(2,6-dichlorophenyl)-4-methylbenzamide and N-(2,6-dichlorophenyl)-3-methylbenzamide, reveal key structural features that are expected to be present in the title compound. A significant feature is a large dihedral angle between the planes of the two aromatic rings, typically between 70° and 80°. This pronounced twist is a direct result of steric hindrance caused by the two chlorine atoms at the ortho positions of the benzoyl ring, which prevents the molecule from adopting a planar conformation.

The solid-state packing is dominated by intermolecular hydrogen bonding. The amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide group on an adjacent molecule acts as an acceptor. This N–H···O=C interaction links the molecules into infinite chains or tapes, a common and stable supramolecular synthon in amide crystals. These chains then pack into a stable three-dimensional lattice. The acetyl group's carbonyl oxygen is generally not involved in this primary hydrogen-bonding network.

| Parameter | Expected Value / Feature (based on analogs) | Reference |

|---|---|---|

| Crystal System | Monoclinic or Tetragonal | |

| Space Group | e.g., P2₁/c or I4₁/a | |

| Dihedral Angle (between rings) | ~70-80° | |

| Key Intermolecular Interaction | N–H···O=C Hydrogen Bonding | |

| Supramolecular Motif | C(4) chains or tapes |

Vibrational Spectroscopy (FTIR, Raman) for Intramolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable information about the functional groups and intramolecular interactions within this compound. The analysis of vibrational modes for the closely related compound 2,6-dichlorobenzamide (B151250) (BAM) provides a strong basis for spectral assignments.

The FTIR and Raman spectra are characterized by several key vibrational bands:

N–H Stretch: A prominent band appears in the region of 3200–3300 cm⁻¹, corresponding to the N–H stretching vibration. Its position and broadness are indicative of the strength of the N–H···O hydrogen bonding in the solid state.

Amide I Band: This is one of the most characteristic amide absorptions, appearing strongly in the IR spectrum around 1640–1670 cm⁻¹. It is primarily due to the C=O stretching vibration of the amide group.

Acetyl C=O Stretch: The carbonyl of the acetyl group is expected to absorb at a higher frequency than the amide carbonyl, typically in the 1675–1685 cm⁻¹ range.

Amide II Band: Found around 1520–1550 cm⁻¹, this band arises from a coupling of the N–H in-plane bending and C–N stretching vibrations.

Aromatic C=C Stretches: Multiple bands in the 1400–1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

C–Cl Stretches: Strong absorptions corresponding to the C–Cl stretching modes are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

These vibrational frequencies are sensitive to the molecular conformation and intermolecular forces, providing a spectroscopic fingerprint of the compound's structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Functional Group |

|---|---|---|

| N–H Stretch | 3200 - 3300 | Amide N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| Acetyl C=O Stretch | 1675 - 1685 | Acetyl Ketone |

| Amide I (C=O Stretch) | 1640 - 1670 | Amide |

| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Rings |

| Amide II (N-H Bend, C-N Stretch) | 1520 - 1550 | Amide |

| C–Cl Stretch | 600 - 800 | Dichlorobenzoyl Ring |

Circular Dichroism Spectroscopy for Chiral this compound Analogs

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is an indispensable tool for studying chiral molecules. This compound is itself an achiral molecule and therefore does not exhibit a CD signal.

However, CD spectroscopy is highly relevant for studying chiral analogs. Chirality could be introduced into this molecular framework in several ways, for instance, by creating atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of stable conformers. The steric bulk of the two ortho-chlorine atoms on the benzoyl ring, combined with substitution on the phenyl ring, could potentially create a barrier to rotation around the aryl-carbonyl or aryl-nitrogen bond high enough to generate stable, non-superimposable, mirror-image conformers (enantiomers).

If such chiral atropisomers were synthesized, CD spectroscopy would be the ideal method to assign their absolute configuration and study their conformational stability. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the aromatic chromophores. The sign and intensity of these effects are exquisitely sensitive to the three-dimensional arrangement of the molecule, allowing for the differentiation of enantiomers and the study of their solution-state behavior.

Advanced Mass Spectrometry Techniques for Structural Elucidation and Degradation Studies of this compound

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC/MS), are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of the compound is 307.02 g/mol for the most common isotopes (C₁₅H₁₁³⁵Cl₂NO₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1).

The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. The most likely fragmentation pathways involve cleavage of the amide bond, which is a common fragmentation route for amides.

Alpha-cleavage at the acetyl group: Loss of a methyl radical (•CH₃) from the molecular ion to give a stable acylium ion at m/z 292.

Amide Bond Cleavage (Path A): Formation of the 2,6-dichlorobenzoyl cation at m/z 173. This ion would also exhibit a characteristic isotopic pattern (m/z 173/175) and could subsequently lose carbon monoxide (CO) to form the 2,6-dichlorophenyl cation at m/z 145.

Amide Bond Cleavage (Path B): Formation of the 4-acetylphenylaminyl radical cation at m/z 134.

MS is also vital for degradation studies. The core structure, 2,6-dichlorobenzamide (BAM), is a known and persistent environmental degradation product of the herbicide dichlobenil. Studies have shown that BAM can be further degraded through hydrolysis to 2,6-dichlorobenzoic acid (2,6-DCBA) or dechlorination to form other benzamide (B126) derivatives. Advanced LC-MS/MS methods are used to detect and quantify these and other potential degradation products, such as hydroxylated metabolites, in environmental and biological samples at very low concentrations.

| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 307 | [C₁₅H₁₁Cl₂NO₂]⁺ | Molecular Ion [M]⁺ |

| 292 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 173 | [C₇H₃Cl₂O]⁺ | 2,6-Dichlorobenzoyl cation |

| 145 | [C₆H₃Cl₂]⁺ | Loss of CO from m/z 173 |

| 134 | [C₈H₈NO]⁺ | 4-acetylphenylaminyl radical cation |

Molecular Interactions and Biochemical Mechanisms of N 4 Acetylphenyl 2,6 Dichlorobenzamide in Vitro and in Silico Studies Only

Elucidation of Molecular Targets and Binding Sites for N-(4-acetylphenyl)-2,6-dichlorobenzamide

There is no available research in the public domain that identifies or characterizes the specific molecular targets or binding sites for this compound.

No studies detailing the enzymatic inhibition or activation kinetics for this compound against enzymes such as urease, cholinesterases (acetylcholinesterase or butyrylcholinesterase), or alpha-amylase were found. Consequently, no data, such as IC50 values or kinetic parameters, can be provided.

Information regarding the receptor binding profile of this compound is not available in the reviewed literature. No studies have been published that screen this compound against a panel of biological receptors.

Cellular Assays for Investigating this compound's Biological Activities (in vitro models only)

No published research could be located that utilizes cellular assays to investigate the biological activities of this compound.

There are no available studies that employ cell-free systems to investigate the direct molecular interactions or activities of this compound.

No mechanistic studies using cultured cell lines to determine the biological effects or specific enzyme inhibition of this compound have been reported in the scientific literature.

Biophysical Characterization of this compound-Target Interactions

There is no available data from biophysical methods, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, that characterizes the interaction between this compound and any potential biological target.

Lack of Specific Research Data for this compound Hampers In-Depth Analysis

The initial intent was to provide a detailed analysis of this compound's molecular interactions and biochemical mechanisms. The planned investigation was structured to cover specific biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), as well as cellular studies on signaling pathways and subcellular distribution. However, the foundational data required to populate these sections are not present in the currently accessible scientific domain.

General methodologies for such analyses are well-established. For instance, Isothermal Titration Calorimetry is a standard method for determining the thermodynamic parameters of binding interactions, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Similarly, Surface Plasmon Resonance is a powerful technique for measuring the kinetics of these interactions, providing data on association (ka) and dissociation (kd) rates.

Furthermore, the investigation of how a compound modulates specific signaling pathways typically involves in vitro models using cell cultures, where changes in protein phosphorylation or gene expression are monitored. Subcellular localization studies, often employing fluorescence microscopy, are crucial for understanding a compound's site of action within a cell.

While information exists for a related compound, 2,6-dichlorobenzamide (B151250) (BAM), a known environmental metabolite, this information is not transferable to this compound due to the significant structural differences introduced by the N-(4-acetylphenyl) group. This modification would fundamentally alter the compound's physicochemical properties and its interactions with biological macromolecules.

Consequently, without specific research focused on this compound, any attempt to detail its molecular and cellular activities would be purely speculative and fall outside the requested scope of reporting on existing scientific findings. The absence of such data underscores a potential area for future research in the fields of biochemistry and pharmacology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Acetylphenyl 2,6 Dichlorobenzamide Derivatives

Systematic Structural Modifications of the Benzamide (B126) Core in N-(4-acetylphenyl)-2,6-dichlorobenzamide

The core structure of this compound, particularly the amide linkage and the associated acetylphenyl and dichlorobenzoyl moieties, serves as a versatile platform for synthetic modifications. The reactivity of the groups attached to the central amide allows for the construction of a diverse range of heterocyclic systems.

Studies on analogous compounds, such as N-(4-acetylphenyl)-2-chloroacetamide, demonstrate the synthetic utility of the N-acetylphenyl moiety. researchgate.net The chloroacetamide portion of this molecule, like the dichlorobenzamide in the title compound, is a reactive chemical platform. The chlorine atom can be easily displaced, and the acetyl group's carbonyl carbon is susceptible to nucleophilic attack. This dual reactivity has been exploited to synthesize a variety of derivatives. researchgate.net For example, the acetyl group can undergo condensation reactions with agents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to yield hydrazone and thiosemicarbazone products, respectively. researchgate.net The latter has been further cyclized with ethyl bromoacetate (B1195939) to create thiazolin-4-one derivatives. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from an N-(4-acetylphenyl) Precursor This table is based on synthetic pathways reported for the analogous compound N-(4-acetylphenyl)-2-chloroacetamide.

| Reagent | Resulting Scaffold | Reference |

| Phenylhydrazine | Phenylhydrazone Derivative | researchgate.net |

| Thiosemicarbazide | Thiosemicarbazone Derivative | researchgate.net |

| Ethyl bromoacetate (on thiosemicarbazone) | Thiazolin-4-one Derivative | researchgate.net |

| Vilsmeier reagent (on phenylhydrazone) | 4-Formylpyrazole Derivative | researchgate.net |

| 2-Mercapto-4,6-dimethylnicotinonitrile | Sulfide Derivative | researchgate.net |

Impact of Substitutions on the Phenyl Ring of this compound

The N-(4-acetylphenyl) ring is a critical component influencing the molecule's activity. While the title compound has an acetyl group at the para-position (position 4), studies on related structures provide significant insight into the effects of other substitutions on this ring.

Quantitative structure-activity relationship (QSAR) analyses performed on similar benzamide-containing compounds, which act as chitin (B13524) synthesis inhibitors, reveal clear trends. The introduction of small alkyl groups or halogens at the para-position of the phenyl ring was found to enhance biological activity. nih.govresearchgate.net Conversely, the introduction of bulky substituents like a t-butyl group, or strongly electron-withdrawing groups such as nitro (NO₂) and trifluoromethyl (CF₃), led to a dramatic decrease in activity. nih.govresearchgate.net

Table 2: Predicted Impact of Substituents on the Phenyl Ring Based on Analogous QSAR Studies

| Substituent Type | Example Substituents | Predicted Effect on Activity | Rationale | Reference |

| Small Alkyl | -CH₃, -CH₂CH₃ | Slightly Enhanced | Favorable hydrophobic interactions | nih.govresearchgate.net |

| Halogen | -F, -Cl, -Br | Slightly Enhanced | Favorable hydrophobic and electronic properties | nih.govresearchgate.net |

| Bulky Alkyl | -C(CH₃)₃ | Drastically Decreased | Steric hindrance at the binding site | nih.govresearchgate.net |

| Strong Electron-Withdrawing | -NO₂, -CF₃ | Drastically Decreased | Unfavorable electronic or steric effects | nih.govresearchgate.net |

Role of the Acetyl Group in the Biological/Biochemical Activity of this compound

The acetyl group at the para-position of the phenyl ring is not merely a passive substituent; it plays a crucial role in defining the molecule's chemical reactivity and biological profile. Research on various heterocyclic compounds has shown that the inclusion of an acetyl group can significantly boost antimicrobial activity. nih.gov For instance, a comparative study on 1,3,4-oxadiazoles demonstrated that N-acetylated derivatives possessed markedly greater antimicrobial efficacy than their non-acetylated counterparts. nih.gov

Furthermore, the acetyl group serves as a key synthetic handle for creating derivatives with enhanced biological potential. In studies involving N-(4-acetylphenyl)-2-chloroacetamide, the acetyl group was the site of condensation reactions to form thiosemicarbazones. researchgate.net These thiosemicarbazone derivatives were found to be among the most potent compounds tested, exhibiting significant antibacterial and antioxidant activities. researchgate.net This indicates that the acetyl group is a critical pharmacophoric feature that can be modified to tune the compound's biological effects.

Effects of Halogenation Pattern on the Dichlorobenzamide Moiety in this compound

The 2,6-dichloro substitution pattern on the benzamide moiety is a defining feature of the title compound. This specific arrangement of chlorine atoms profoundly influences the molecule's conformation and, consequently, its interaction with biological targets. The 2,6-dichlorobenzamide (B151250) fragment on its own is known to have herbicidal properties. nih.gov

SAR studies on related insecticidal compounds like benzoylphenylureas have shown that the substitution pattern on the benzoyl ring is critical for activity. These studies revealed that having small, hydrophobic, and electron-withdrawing substituents at both ortho positions (positions 2 and 6) is favorable for high activity. nih.gov The 2,6-dichloro pattern in this compound fits this requirement perfectly. The two ortho chlorine atoms force the benzamide ring to be twisted out of the plane of the amide bond, which can be a crucial conformational requirement for fitting into a target's binding site.

Topological and Conformational Descriptors in SAR/SPR Analysis of this compound Analogs

To quantify the relationship between the structure of this compound analogs and their activity, various molecular descriptors are employed. These descriptors capture the topological, electronic, and steric properties of the molecules.

In QSAR studies of structurally related benzamides, the Hansch-Fujita method has been successfully applied. nih.govresearchgate.net This approach identified two key classical descriptors:

Hydrophobicity (π): This parameter quantifies the hydrophobicity of a substituent. The analysis showed that activity was enhanced by hydrophobic substituents, but only up to an optimal value, suggesting a specific hydrophobic pocket in the target protein. nih.govresearchgate.net

Steric Parameter (E_s): This descriptor accounts for the steric bulk of a substituent. The results indicated that bulky substituents were detrimental to activity, confirming that the binding site is sterically constrained. nih.govresearchgate.net

Beyond these classical descriptors, other parameters such as van der Waals volume or STERIMOL parameters, which provide a more detailed 3D representation of substituent size and shape, can also be used for a more refined analysis. researchgate.net These computational tools are essential for building predictive models that can guide the design of new analogs with improved properties.

Pharmacophore Modeling for this compound and its Active Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model for this compound would represent an abstract 3D map of its key interaction points.

Based on its structure, a potential pharmacophore for this compound and its active analogs would likely include the following features:

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of both the amide linkage and the acetyl group.

Hydrogen Bond Donor: The amide nitrogen-hydrogen (N-H) group.

Aromatic/Hydrophobic Regions: The 2,6-dichlorophenyl ring and the 4-acetylphenyl ring.

Such a model can be developed in two primary ways: ligand-based or structure-based. dovepress.com A ligand-based model would be created by superimposing a set of active analogs and extracting the common chemical features. A structure-based model would be derived from the known 3D structure of the biological target protein, with the pharmacophore representing the key interaction points within the binding site. dovepress.com

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. dovepress.com This approach accelerates the discovery of new lead compounds by focusing on molecules with a high probability of being active.

Computational and Theoretical Chemistry Approaches for N 4 Acetylphenyl 2,6 Dichlorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure of N-(4-acetylphenyl)-2,6-dichlorobenzamide

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity and potential applications.

DFT studies on related benzamide (B126) derivatives have been performed to understand their molecular characteristics researchgate.net. For instance, calculations involving basis sets like 6-31++G(d,p) and 6-311++G(d,p) have been used to analyze the structural parameters and vibrational frequencies of similar compounds researchgate.net. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For a related benzamide derivative, the frontier orbital energy gap was determined to be 5.521 eV researchgate.net.

In the case of this compound, the electron-withdrawing nature of the two chlorine atoms on the benzamide ring and the acetyl group on the phenyl ring is expected to significantly influence the electronic distribution. DFT calculations would likely reveal a lower HOMO energy and a lower LUMO energy compared to unsubstituted benzamide. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron density distribution and highlight the regions susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties of Benzamide Derivatives from DFT Studies

| Property | Typical Value Range | Significance |

| HOMO-LUMO Gap (eV) | 4.0 - 6.0 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.0 - 5.0 | Influences solubility and intermolecular interactions. |

| Ionization Potential (eV) | 7.0 - 9.0 | Energy required to remove an electron. |

| Electron Affinity (eV) | 0.5 - 2.0 | Energy released upon gaining an electron. |

Note: The values in this table are illustrative and based on general findings for benzamide derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it behaves in different environments, such as in solution or when interacting with a biological target.

The conformational landscape of a molecule is crucial for its biological activity. MD simulations can explore the different conformations that this compound can adopt by solving Newton's equations of motion for the system. These simulations can reveal the most stable conformations and the energy barriers between them tandfonline.comnih.gov. The flexibility of the amide bond and the rotation around the single bonds connecting the phenyl rings are key degrees of freedom that would be investigated.

MD simulations on similar benzamide derivatives have been used to supplement molecular docking studies, providing a dynamic view of the ligand-protein complex and helping to validate the docking poses mdpi.comnih.gov. The stability of the ligand within the binding pocket of a protein can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's atomic positions over time.

Molecular Docking Studies of this compound with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is extensively used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

Docking studies on various benzamide derivatives have revealed their potential to interact with a wide range of protein targets, including enzymes and receptors mdpi.comresearchgate.netnih.gov. For instance, benzamide derivatives have been investigated as inhibitors of acetylcholinesterase, a key enzyme in the nervous system nih.gov. The docking results can provide information on the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For this compound, the dichlorobenzamide moiety could potentially form halogen bonds with protein residues, while the acetylphenyl group could engage in pi-pi stacking or hydrophobic interactions. The amide group can act as both a hydrogen bond donor and acceptor. Potential protein targets for this compound could include kinases, proteases, and other enzymes where benzamide-based inhibitors have shown activity.

Table 2: Examples of Protein Targets for Benzamide Derivatives in Molecular Docking Studies

| Protein Target | PDB ID | Therapeutic Area |

| Acetylcholinesterase (AChE) | 4EY7 | Alzheimer's Disease |

| DNA Gyrase | 1KZN | Antibacterial |

| Tyrosine Kinase | 3QRJ | Anticancer |

| Metabotropic Glutamate Receptor 5 (mGluR5) | 6N51 | Neurological Disorders |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies would involve synthesizing and testing a series of derivatives with modifications to different parts of the molecule.

The goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. This is achieved by calculating various molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or partial least squares, to find a correlation between these descriptors and the observed biological activity nih.govnih.gov. Descriptors can encode information about the molecule's physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular shape, volume).

Structure-activity relationship (SAR) studies on benzamide derivatives have shown that the nature and position of substituents on the aromatic rings can have a significant impact on their biological activity acs.orgelsevierpure.comresearchgate.net. For example, in a series of benzamide inhibitors of Mycobacterium tuberculosis, it was found that smaller, electron-rich substituents at the C-5 position of the benzamide core were more potent acs.org.

Cheminformatics and Virtual Screening Applications for this compound Scaffold Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key application of cheminformatics where large libraries of chemical compounds are computationally screened to identify those that are most likely to bind to a drug target nih.govresearchgate.net.

The this compound scaffold can be used as a starting point for virtual screening campaigns to discover new compounds with desired biological activities. Ligand-based virtual screening methods, such as similarity searching or pharmacophore modeling, can be employed if a set of active compounds with a similar scaffold is known nih.gov. In this approach, a computational model of the key structural features required for activity (a pharmacophore) is created and used to search for matching compounds in a database.

Structure-based virtual screening, which relies on molecular docking, can be used when the three-dimensional structure of the target protein is available frontierspartnerships.org. In this case, a library of compounds would be docked into the active site of the protein, and the compounds with the best docking scores would be selected for further investigation. Large chemical libraries, such as the Enamine REAL library containing over a billion compounds, can be screened using these methods nih.gov.

In Silico ADMET Prediction for this compound (theoretical analysis only)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

For this compound, various ADMET properties can be predicted using a range of computational tools and web servers jonuns.comekb.egmdpi.com. These predictions are based on the molecule's structure and physicochemical properties.

Table 3: Predicted ADMET Properties for Benzamide Derivatives

| ADMET Property | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | Good | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate to High | Indicates potential for good intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on specific substituents; may or may not cross the BBB. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes. | Could lead to drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Not expected to be a primary route of renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | Low risk of causing genetic mutations. |

| Hepatotoxicity | Low to Moderate Risk | Further experimental validation would be necessary. |

Note: These are generalized predictions for benzamide-type structures and would require specific in silico modeling for this compound for accurate assessment researchgate.netresearchgate.net.

Derivatization Strategies and Analogue Design for N 4 Acetylphenyl 2,6 Dichlorobenzamide

Design Principles for Developing Potent and Selective N-(4-acetylphenyl)-2,6-dichlorobenzamide Analogs

The development of potent and selective analogs of this compound is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. While specific SAR data for this exact molecule is not extensively published, principles can be extrapolated from related benzamide-containing compounds. A critical aspect of analog design involves the systematic modification of the core structure to probe the chemical space and identify key pharmacophoric features that govern biological activity and selectivity.

Key areas for modification on the this compound scaffold include:

The 2,6-dichlorophenyl ring (A-ring): The ortho-dichloro substitution pattern on this ring is a common feature in many biologically active benzamides, suggesting its importance for maintaining a specific conformation or for engaging in crucial interactions with a biological target. Variations in the halogen substitution (e.g., fluorine, bromine) or the introduction of other small lipophilic groups could modulate activity.

The amide linker: The amide bond is a central, rigidifying element. While generally conserved, its replacement with bioisosteres such as a thioamide or a reversed amide could be explored to alter electronic properties and hydrogen bonding capacity.

The 4-acetylphenyl ring (B-ring): The acetyl group at the para-position presents a prime site for modification. Alterations to this group can influence solubility, metabolic stability, and target engagement. For instance, reduction to an alcohol, conversion to an oxime, or replacement with other electron-withdrawing or -donating groups can significantly impact the molecule's properties.

Quantitative structure-activity relationship (QSAR) studies on related compounds, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, have demonstrated that hydrophobic and electronic parameters of substituents on the phenyl ring play a crucial role in their inhibitory activity. nih.gov Such findings suggest that a similar approach, correlating physicochemical properties of newly synthesized analogs with their biological activity, would be a rational strategy for the development of more potent this compound derivatives.

Table 1: Theoretical Design Strategy for this compound Analogs

| Scaffold Position | Proposed Modification | Rationale |

| 2,6-Dichlorophenyl Ring | Substitution with other halogens (F, Br) | Modulate lipophilicity and electronic interactions. |

| Introduction of small alkyl groups | Probe steric tolerance at the binding site. | |

| Amide Linker | Replacement with thioamide | Alter hydrogen bonding and electronic character. |

| Isomeric rearrangement (reversed amide) | Explore alternative binding orientations. | |

| 4-Acetylphenyl Ring | Reduction of acetyl to alcohol | Increase polarity and potential for hydrogen bonding. |

| Conversion of acetyl to oxime or hydrazone | Introduce new vector for interaction and alter electronics. | |

| Replacement of acetyl with other functional groups (e.g., cyano, nitro, sulfonyl) | Systematically probe electronic requirements for activity. |

Synthesis of Bioconjugates and Probes Incorporating this compound Scaffolds

The development of bioconjugates and chemical probes based on the this compound scaffold is essential for elucidating its mechanism of action, identifying its biological targets, and for potential applications in diagnostics and targeted therapies. Bioconjugation involves the covalent attachment of the molecule to a larger biomolecule, such as a protein, antibody, or nucleic acid, while chemical probes are typically smaller molecules designed for target identification and functional studies. nih.goveubopen.org

A common strategy for creating such tools involves introducing a reactive handle or a reporter group onto the parent molecule. The 4-acetyl group on the this compound scaffold is an ideal site for such modifications. For instance, the acetyl moiety can be derivatized to an aminooxy or a hydrazide group, which can then be selectively ligated to molecules containing aldehyde or ketone functionalities.

Alternatively, a linker with a terminal reactive group (e.g., a carboxylic acid, amine, or alkyne) can be appended to the scaffold, often through modification of the acetyl group. This linker facilitates conjugation to a desired biomolecule or reporter tag (e.g., a fluorophore, biotin, or a photoaffinity label). The development of an enzyme-linked immunosorbent assay (ELISA) for the detection of the related compound 2,6-dichlorobenzamide (B151250) (BAM) demonstrates that it is possible to raise antibodies against this class of molecules, a key step in creating antibody-drug conjugates or probes for immunoassay-based detection. nih.gov

Table 2: Potential Bioconjugation and Probe Synthesis Strategies

| Strategy | Modification on Scaffold | Conjugation Partner/Reporter | Application |

| Oxime Ligation | Conversion of acetyl group to an aminooxy derivative | Biomolecule with an aldehyde or ketone | Targeted delivery, imaging |

| Hydrazone Ligation | Conversion of acetyl group to a hydrazide | Biomolecule with an aldehyde or ketone | Probe for target identification |

| Amide Coupling | Introduction of a carboxylic acid-terminated linker | Amine-containing fluorophore or biotin | Fluorescence microscopy, affinity purification |

| Click Chemistry | Introduction of an alkyne or azide (B81097) handle | Azide or alkyne-modified biomolecule/reporter | Versatile and efficient labeling |

Prodrug Strategies for this compound (theoretical design)

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, several theoretical prodrug strategies could be envisioned to improve properties such as solubility, membrane permeability, and metabolic stability.

One potential approach would be to target the acetyl group. This ketone functionality could be masked as a more water-soluble group that is enzymatically or chemically cleaved in vivo to regenerate the active parent compound. Examples of such promoieties include:

Acyloxymethyl ketones: These can be designed to be hydrolyzed by esterases to release the parent ketone.

Phosphate (B84403) esters: Introduction of a phosphate group, for instance by converting the acetyl to a hydroxyl and then phosphorylating, can dramatically increase aqueous solubility. figshare.com These are often cleaved by alkaline phosphatases.

Amino acid conjugates: Coupling an amino acid to the molecule, potentially via a cleavable linker attached to the acetyl group, can leverage amino acid transporters for improved absorption.

Another site for prodrug modification is the amide nitrogen. However, this is often more challenging without significantly altering the core structure. A more feasible approach would be to consider modifications to the phenyl rings, although this might also impact the intrinsic activity of the molecule.

Click Chemistry Modifications of this compound

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for the modification of this compound. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. wikipedia.org

To apply click chemistry, the this compound scaffold would first need to be functionalized with either an azide or a terminal alkyne. The 4-acetylphenyl ring is the most logical point for this modification. For example, the acetyl group could be converted to a primary amine via reductive amination, which could then be transformed into an azide. Alternatively, an alkyne-containing moiety could be introduced by reacting the acetyl group with a suitable propargylamine (B41283) derivative.

Once the "clickable" handle is installed, the modified this compound can be readily conjugated with a diverse array of molecules bearing the complementary functional group. This enables the rapid synthesis of derivatives with various functionalities, including:

Fluorescent dyes: For use in cellular imaging and localization studies.

Biotin tags: For affinity-based purification of target proteins.

Polyethylene glycol (PEG) chains: To improve solubility and pharmacokinetic properties.

Targeting ligands: Such as peptides or small molecules, to direct the compound to specific cells or tissues.

The resulting triazole ring formed during the click reaction is chemically stable and can act as a rigid linker, which may also contribute to the biological activity of the final conjugate. electronicsandbooks.com

Library Synthesis of this compound Derivatives for High-Throughput Screening

The synthesis of a combinatorial library of this compound derivatives is a powerful approach for the discovery of new lead compounds with improved properties. wikipedia.org This strategy involves the systematic and parallel synthesis of a large number of related compounds, which can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activity. imperial.ac.uk

The structural framework of this compound is well-suited for combinatorial library generation. A common approach is to utilize a "split-and-pool" or parallel synthesis strategy. wikipedia.org For instance, a core intermediate could be synthesized on a large scale and then reacted with a diverse set of building blocks in a multi-well plate format.

A plausible synthetic route for a library of this compound derivatives could involve:

Synthesis of the core amine: 4-aminoacetophenone and its analogs could serve as one set of building blocks.

Synthesis of the core carboxylic acid: 2,6-dichlorobenzoic acid and its analogs would form the other set of building blocks.

Parallel amide coupling: The library would be generated by reacting each amine with each carboxylic acid in a parallel fashion, typically using automated liquid handling systems and optimized coupling reagents.

This approach would allow for the rapid generation of a large and diverse library of compounds where the substituents on both phenyl rings are varied. The resulting library can then be screened in a variety of biological assays to identify compounds with enhanced potency, selectivity, or other desirable properties.

Table 3: Example of a Combinatorial Library Design for this compound Derivatives

| Building Block A (Amines) | Building Block B (Carboxylic Acids) | Resulting Library |

| 4-Aminoacetophenone | 2,6-Dichlorobenzoic acid | This compound |

| 4-Amino-3-methylacetophenone | 2,6-Difluorobenzoic acid | N-(4-acetyl-2-methylphenyl)-2,6-difluorobenzamide |

| 4-Amino-3-chloroacetophenone | 2-Chloro-6-methylbenzoic acid | N-(4-acetyl-2-chlorophenyl)-2-chloro-6-methylbenzamide |

| ... (diverse analogs) | ... (diverse analogs) | ... (large and diverse library) |

Advanced Research Applications of N 4 Acetylphenyl 2,6 Dichlorobenzamide in Chemical Biology and Materials Science

N-(4-acetylphenyl)-2,6-dichlorobenzamide as a Molecular Probe for Target Identification

There is no available research detailing the use of this compound as a molecular probe for identifying biological targets.

Integration of this compound into Biosensor Platforms

No published studies were found that describe the integration or application of this compound in the development of biosensors.

Potential of this compound in Organic Materials Research (e.g., optoelectronic properties, polymer chemistry)

There is no documented research on the optoelectronic properties or the use of this compound in polymer chemistry or any other area of organic materials research.

Applications of this compound in Catalysis or Ligand Design

No information is available concerning the application of this compound in the fields of catalysis or as a ligand in coordination chemistry.

Methodological Innovations and Analytical Techniques in N 4 Acetylphenyl 2,6 Dichlorobenzamide Research

Development of Novel Analytical Assays for N-(4-acetylphenyl)-2,6-dichlorobenzamide Quantification (in research samples)

The accurate quantification of this compound in research samples is fundamental for understanding its chemical and biological properties. While specific assays for this exact compound are not widely documented in publicly available literature, the analytical methods developed for the structurally related compound 2,6-dichlorobenzamide (B151250) (BAM) provide a strong basis for the development of analogous assays.

One of the most sensitive techniques is the enzyme-linked immunosorbent assay (ELISA) . A competitive ELISA has been developed for the quantification of BAM in water samples, demonstrating high sensitivity and specificity. researchgate.netnih.govresearchgate.net This immunoassay utilizes monoclonal antibodies that specifically bind to the target molecule. The principle of the assay involves the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. A similar assay could be developed for this compound by generating monoclonal antibodies specific to its unique acetylphenyl moiety.

Key parameters for an analogous ELISA for this compound would include:

Antibody Specificity: Generation of monoclonal antibodies that recognize the this compound structure with high affinity and minimal cross-reactivity to its precursors or metabolites.

Assay Format: Optimization of a competitive assay format, potentially using covalent immobilization of a hapten-protein conjugate to the microplate surface.

Detection System: Employment of an enzyme-labeled secondary antibody for colorimetric, fluorometric, or chemiluminescent detection.

The development of such an assay would enable the rapid and sensitive quantification of this compound in various research samples, facilitating pharmacokinetic and metabolic studies.

Advanced Chromatographic Techniques for Separation and Purification of this compound and its Analogs

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its analogs. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of benzamide (B126) derivatives. A novel gradient RP-HPLC method was developed for the purity determination of 2,4,6-trifluorobenzoic acid, a key raw material for some active pharmaceutical ingredients. ekb.eg An analogous method for this compound would likely involve a C18 column with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) solution) and an organic solvent mixture (e.g., acetonitrile, methanol, and water). ekb.eg Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like dichlorobenzamides. For the analysis of 2,6-dichlorobenzamide, methods often involve solid-phase extraction (SPE) to concentrate the analyte from a sample matrix, followed by GC analysis. epa.govepa.gov Packed column GC with electron capture detection (ECD) has been successfully used for the analysis of 2,6-dichlorobenzamide. epa.govnih.gov The choice of the stationary phase and temperature programming is critical for achieving good separation from other components in the sample.

The table below summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods for related compounds.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference Compound |

| RP-HPLC | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Gradient of 0.1% triethylamine and Acetonitrile:Methanol:Water (70:20:10) | UV (205 nm) | 2,4,6-Trifluorobenzoic Acid ekb.eg |

| GC-ECD | 3% OV-225 on 80/100 mesh Chromosorb W-HP | Nitrogen | Electron Capture Detector (ECD) | 2,6-Dichlorobenzamide nih.gov |

| GC-MS | Restek RTX-200, 30 m X 0.25 mm X 0.5 µm | Helium | Mass Spectrometer (Selected Ion Monitoring) | 2,6-Dichlorobenzamide epa.gov |

High-Throughput Screening Methodologies Applied to this compound Libraries

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. While specific HTS campaigns for this compound libraries are not detailed in the public domain, the general principles of HTS are readily applicable. nih.govaxxam.it

The process for an HTS campaign involving a library of this compound analogs would typically involve:

Assay Development: A robust and miniaturized in vitro assay is developed to measure a specific biological activity of interest. This could be a cell-free biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., measuring changes in cell viability, gene expression, or signaling pathways). axxam.it

Library Preparation: A diverse library of this compound analogs is synthesized, often using combinatorial chemistry approaches. These compounds are dissolved and formatted in microtiter plates (e.g., 384- or 1536-well plates).

Automated Screening: Robotic systems are used to dispense the compounds from the library into the assay plates, followed by the addition of reagents. The assay plates are then incubated, and a signal (e.g., fluorescence, luminescence, absorbance) is read by an automated plate reader. axxam.it

Data Analysis: The large datasets generated from the HTS are analyzed to identify "hits" – compounds that exhibit significant activity in the assay.

The integration of automation and sophisticated data analysis allows for the screening of hundreds of thousands of compounds in a short period, accelerating the identification of lead compounds for further development. nih.govaxxam.it

Automated Synthesis Platforms for this compound

The synthesis of libraries of this compound and its analogs for HTS can be significantly accelerated through the use of automated synthesis platforms. These platforms enable the rapid and parallel synthesis of compounds, increasing efficiency and reducing manual labor. researchgate.netresearchgate.net

A common approach for the synthesis of benzamides is the coupling of a carboxylic acid with an amine. Automated platforms can perform this reaction in a parallel format, for instance, in a 96-well plate. researchgate.net The general workflow for automated benzamide synthesis includes:

Reagent Preparation: Stock solutions of various carboxylic acids (e.g., 2,6-dichlorobenzoic acid) and amines (e.g., substituted 4-aminoacetophenones) are prepared.

Automated Dispensing: A liquid handling robot dispenses the appropriate carboxylic acid, amine, and coupling reagents into each well of the reaction block.

Reaction and Work-up: The reaction block is heated and agitated to drive the reaction to completion. The work-up and purification can also be automated using techniques like solid-phase extraction (SPE).

Product Isolation: The final purified products are collected in a new plate, ready for analysis and biological screening.

Open-source hardware and software have also been utilized to create low-cost automated flow chemistry systems for the synthesis of benzamides, demonstrating the increasing accessibility of these technologies. daneshyari.com

Interdisciplinary Approaches for this compound Research

Research on this compound and related substituted benzamides benefits significantly from interdisciplinary approaches that combine expertise from various scientific fields.

Medicinal Chemistry and Computational Modeling: The design of novel benzamide analogs with improved biological activity and pharmacokinetic properties often involves a close collaboration between medicinal chemists and computational modelers. Molecular docking studies can be used to predict the binding interactions of designed compounds with their biological targets, guiding the synthetic efforts.

Synthetic Chemistry and Chemical Biology: Synthetic chemists develop efficient routes to synthesize new benzamide derivatives, which are then evaluated by chemical biologists to probe their effects on biological systems. This iterative process of synthesis and biological testing is crucial for structure-activity relationship (SAR) studies.

Pharmacology and Analytical Chemistry: Pharmacologists investigate the in vitro and in vivo effects of substituted benzamides, while analytical chemists develop and validate the methods required to quantify the compounds and their metabolites in biological matrices. This collaboration is essential for understanding the pharmacological profile of these compounds. nih.govnih.gov

The integration of these diverse disciplines is paramount for a comprehensive understanding of the therapeutic potential of this compound and for the development of new drugs based on this chemical scaffold.

Future Perspectives and Unresolved Challenges in N 4 Acetylphenyl 2,6 Dichlorobenzamide Research

Addressing Specificity and Selectivity in N-(4-acetylphenyl)-2,6-dichlorobenzamide-Target Interactions

A primary challenge in the study of any new chemical entity is identifying its biological targets and understanding the specificity and selectivity of its interactions. For this compound, no definitive targets have been identified in published literature. Future research must first focus on target identification, likely through broad screening assays.

A significant unresolved challenge will be achieving high selectivity to minimize off-target effects. The benzamide (B126) scaffold is present in a wide range of biologically active compounds, suggesting that this compound could interact with multiple proteins. For instance, different benzamide derivatives have been shown to act on diverse targets. A key area of future work will be to determine if this specific compound has a unique target profile.

Table 1: Examples of Biological Targets Identified for Various Benzamide-Scaffold Compounds

| Compound Class | Example Target(s) | Potential Research Implication |

| Substituted Benzamides | Histone Deacetylases (HDACs) nih.gov | Investigation into potential epigenetic modifications. |

| Dichlorobenzamides | Aldehyde Dehydrogenases (ALDHs) mdpi.com | Exploration of roles in metabolic regulation and detoxification pathways. |

| Benzamide Derivatives | Insect Chitinases nih.gov | Study of potential applications in pest management research. |

This table is illustrative and lists targets of related compound classes, not of this compound itself, to suggest potential avenues for initial screening.

Exploration of Novel Biological Pathways Modulated by this compound

Once primary targets are identified, a significant opportunity lies in elucidating the downstream biological pathways modulated by this compound. The parent compound, 2,6-dichlorobenzamide (B151250) (BAM), is known primarily as a persistent and mobile metabolite of the herbicide dichlobenil, with research focused on its environmental fate and biodegradation. researchgate.netnih.govnih.govnih.gov The addition of the N-(4-acetylphenyl) group creates a more complex molecule whose metabolic fate and biological activity are unknown.

Future research should employ techniques such as transcriptomics, proteomics, and metabolomics to obtain an unbiased, systems-level view of the cellular response to the compound. A key unresolved question is how the N-acetylphenyl moiety alters the biological activity compared to the simpler BAM structure. It could potentially engage entirely different pathways or be metabolized into novel, active compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research and offer a significant opportunity to accelerate the study of this compound. nih.govijettjournal.orgstmjournals.com Given the lack of empirical data, predictive modeling represents a logical first step. ML algorithms can be trained on large databases of existing benzamide derivatives to predict potential biological activities, toxicity profiles, and physicochemical properties of this specific compound. nih.govmdpi.com

Table 2: Hypothetical AI/ML Workflow for this compound Research

| Step | AI/ML Tool/Technique | Objective |

| 1. Initial Screening | Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict potential bioactivities and toxicities based on chemical structure. |

| 2. Target Identification | Reverse Docking/Target Prediction Algorithms | Screen the compound's structure against a database of known protein binding sites. |

| 3. Analog Design | Generative Models (e.g., GANs, VAEs) | Propose novel, synthetically feasible analogs with potentially improved properties. |

| 4. Synthesis Planning | Retrosynthesis Prediction Software | Identify efficient chemical pathways for synthesizing the compound and its analogs. |

Development of Advanced Delivery Systems for Research Probes Based on this compound (non-clinical)

For this compound to be a useful research tool, its delivery to cellular or subcellular targets in a controlled manner is crucial. A significant unresolved challenge for many benzamides is poor aqueous solubility, which can hamper experimental reproducibility.